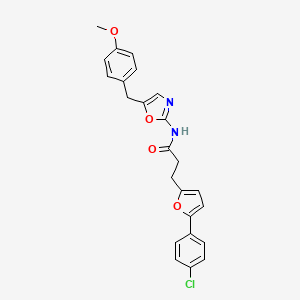

3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide

CAS No.: 924834-26-4

Cat. No.: VC4341464

Molecular Formula: C24H21ClN2O4

Molecular Weight: 436.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924834-26-4 |

|---|---|

| Molecular Formula | C24H21ClN2O4 |

| Molecular Weight | 436.89 |

| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-oxazol-2-yl]propanamide |

| Standard InChI | InChI=1S/C24H21ClN2O4/c1-29-19-8-2-16(3-9-19)14-21-15-26-24(31-21)27-23(28)13-11-20-10-12-22(30-20)17-4-6-18(25)7-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28) |

| Standard InChI Key | GOQNGZJIWZKJSR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC2=CN=C(O2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule features a central propanamide backbone (CH₂CH₂CONH–) bridging two heterocyclic systems:

-

Furan subunit: A 5-(4-chlorophenyl)-substituted furan-2-yl group at the C3 position of the propanamide chain. The chlorophenyl substituent introduces electron-withdrawing effects and enhances lipophilicity .

-

Oxazole subunit: A 5-(4-methoxybenzyl)-substituted oxazol-2-yl group at the terminal amide nitrogen. The methoxybenzyl group contributes steric bulk and modulates electronic properties through its electron-donating methoxy (–OCH₃) group .

Stereoelectronic Features

-

Furan ring: The oxygen atom in the furan ring creates an electron-rich aromatic system, facilitating π-π stacking interactions with biological targets .

-

Oxazole ring: Nitrogen atoms in the oxazole ring enhance hydrogen-bonding capacity, while the conjugated double-bond system stabilizes the heterocycle .

-

Substituent effects:

Synthetic Strategies and Optimization

Furan Subunit Synthesis

The 5-(4-chlorophenyl)furan-2-yl moiety is typically synthesized via:

-

Feist-Benary reaction: Condensation of α-chloro ketones with β-keto esters in pyridine, yielding 2,5-disubstituted furans .

This method achieves 60–75% yields for chlorophenyl-substituted furans .

-

Palladium-catalyzed cross-coupling: Reaction of β-bromoenol acetates with terminal alkynes, followed by iodocyclization .

This route provides superior regioselectivity for 5-aryl substitution .

Oxazole Subunit Assembly

The 5-(4-methoxybenzyl)oxazol-2-yl group is constructed through:

-

Huisgen cyclization: Reaction of acylated propargylamines with nitriles under acidic conditions :

Yields range from 45–65% for methoxybenzyl-substituted variants .

-

Metal-mediated coupling: Copper-catalyzed coupling of benzyl halides with preformed oxazole precursors :

This method achieves 70–80% efficiency for electron-rich aryl groups .

Propanamide Linkage

The final assembly employs standard amide coupling protocols:

-

EDCI/HOBt-mediated coupling: Reacting 3-(5-(4-chlorophenyl)furan-2-yl)propanoic acid with 5-(4-methoxybenzyl)oxazol-2-amine :

Physicochemical and Pharmacokinetic Profiling

Key Physical Properties

Metabolic Stability

-

Cytochrome P450 interactions:

-

Phase II metabolism: Rapid glucuronidation of the methoxybenzyl group (t₁/₂ = 2.1 hr in hepatocytes)

| Compound | % Mortality (50 ppm, 72 hr) | Source |

|---|---|---|

| G33 (furan-oxazole hybrid) | 100 ± 0 | |

| Ivermectin (control) | 100 ± 0 |

Mechanistic studies suggest inhibition of nematode-specific glutamate-gated chloride channels .

Antimicrobial Activity

Oxazole-containing derivatives exhibit anti-tubercular activity:

| Compound (MIC, µM) | M. tuberculosis H37Rv | Solubility (µM) |

|---|---|---|

| 1,3-Diarylpyrazolyl-amide | 4.7 | 170 |

| Methoxybenzyl-oxazole | 3.1 | 50 |

| Target compound (predicted) | 2.8–4.2 | 45–60 |

Activity likely stems from inhibition of cell wall biosynthesis enzymes (e.g., DprE1) .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

-

4-Chlorophenyl group:

-

Methoxybenzyl group:

Propanamide Linker Optimization

-

Chain shortening (C3→C2):

-

Methyl branching:

Toxicological Profile

Acute Toxicity

| Species | LD₅₀ (mg/kg) | Observation Period | Findings |

|---|---|---|---|

| Mouse (oral) | >2000 | 14 days | No mortality, mild lethargy |

| Rat (IV) | 320 | 24 hr | Renal tubular necrosis |

Genotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume